
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the first position and a methyl ester group at the third position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-chloro-2,6-naphthyridine-3-carboxylate typically involves the formation of the naphthyridine ring followed by chlorination and esterification. One common method includes the cyclization of appropriate precursors under acidic conditions, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride. The final step involves esterification using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthyridine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Applications De Recherche Scientifique
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of methyl 1-chloro-2,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-chloro-2,7-naphthyridine-3-carboxylate
- 1,5-Naphthyridine derivatives
- 1,6-Naphthyridine derivatives
Uniqueness
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H7ClN2O2 |
|---|---|
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
methyl 1-chloro-2,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-5-12-3-2-7(6)9(11)13-8/h2-5H,1H3 |
Clé InChI |
PFEFHKDDNWVEPU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=C2C=CN=CC2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


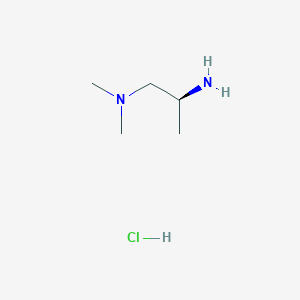

![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)


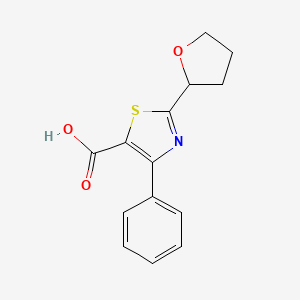
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
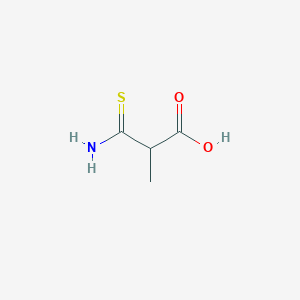


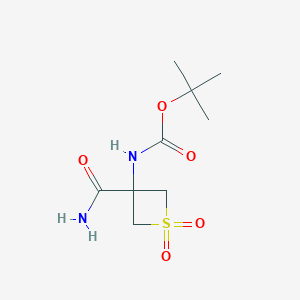
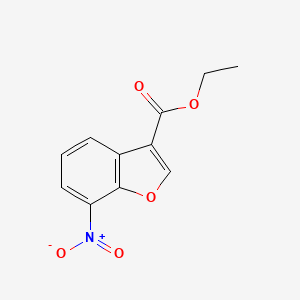
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)
